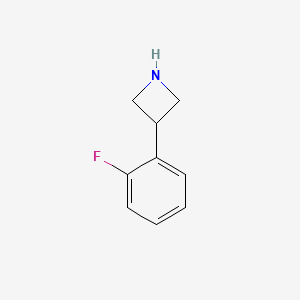

3-(2-Fluorophenyl)azetidine

Overview

Description

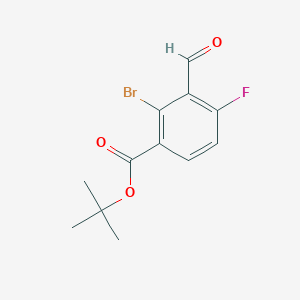

3-(2-Fluorophenyl)azetidine is a chemical compound with the molecular formula C9H10FN . It has a molecular weight of 151.18 . The IUPAC name for this compound is 3-(2-fluorobenzyl)azetidine hydrochloride .

Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;/h1-4,8,12H,5-7H2;1H . This provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Azetidines can participate in various chemical reactions. For instance, they can undergo aza Paternò–Büchi reactions, which are [2 + 2] photocycloaddition reactions between an imine and an alkene component . These reactions are one of the most efficient ways to synthesize functionalized azetidines .Physical and Chemical Properties Analysis

This compound has a molecular weight of 151.18 . The exact physical properties such as boiling point, melting point, and density are not provided in the search results.Scientific Research Applications

Synthesis and Medicinal Applications

- Synthesis and Antioxidant Activity : Schiff bases and azetidines derived from phenyl urea, including compounds with 3-fluorophenyl groups, have been synthesized and evaluated for in-vitro antioxidant activity. These compounds showed moderate to significant antioxidant effects, highlighting their potential in medicinal chemistry (Nagavolu et al., 2017).

Biological and Pharmacological Research

Ion Transport in Barley Roots : Azetidine derivatives have been used to study protein synthesis and ion transport in plants. For example, azetidine 2-carboxylic acid was a potent inhibitor of ion release to the xylem of barley roots, demonstrating the utility of azetidines in plant physiological research (Pitman et al., 1977).

Inhibitor of Cholesterol Absorption : Certain azetidine compounds, like SCH 58235, have been developed as potent, orally active inhibitors of cholesterol absorption. This underscores their importance in cardiovascular drug research (Rosenblum et al., 1998).

Nicotinic Acetylcholine Receptor Binding : Azetidine derivatives such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine have been investigated for their in vivo binding properties to nicotinic acetylcholine receptors, important in neuroscience and pharmacology (Doll et al., 1999).

Chemical and Material Science

Development of Fluorescent Probes : Azetidine derivatives have been used to create fluorescent dyes with solvatochromic properties. These have applications in chemical sensing and material science (Liu et al., 2017).

Fine-Tuning Fluorophores for Imaging : Incorporation of azetidine rings into fluorophores, like the Janelia Fluor series of dyes, has improved their brightness and photostability, useful in biological imaging (Grimm et al., 2017).

Future Directions

Properties

IUPAC Name |

3-(2-fluorophenyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHPWHXIVXLRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3220896.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3220897.png)

![1,7-Diazaspiro[4.4]nonan-6-one](/img/structure/B3220945.png)

![2,6-Diazaspiro[4.5]decan-1-one](/img/structure/B3220965.png)